(E)-3-O-Methyl Entacapone

Pharmaceutical Analysis Impurity Profiling LC-MS Method Development

Generic Entacapone ANDA filings require a fully characterized (E)-stereoisomer impurity standard for stability-indicating HPLC method validation. Substitution with mixed (E/Z)-isomers compromises chromatographic peak identification and risks ANDA rejection. (E)-3-O-Methyl Entacapone (CAS 857629-78-8) is a certified reference standard (>95% HPLC) with unequivocal (E)-stereochemistry, enabling accurate determination of relative response factors, LOD, and LOQ for the methoxy impurity. • Definitive (E)-stereochemistry ensures correct impurity peak assignment in compendial and in-house HPLC methods. • Supplied with comprehensive CoA including HPLC, MS, and NMR characterization data for regulatory submission. • Consistent batch-to-batch quality supports long-term QC release testing and forced degradation studies.

Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
CAS No. 857629-78-8
Cat. No. B193603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-O-Methyl Entacapone
CAS857629-78-8
Synonyms(2E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-propenamide; 
Molecular FormulaC15H17N3O5
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N
InChIInChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6+
InChIKeyMAZRYCCTAIVEQP-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-O-Methyl Entacapone: A COMT Inhibitor Reference Standard


(E)-3-O-Methyl Entacapone, also known as Entacapone 3-Methyl Ether or Entacapone Methoxy Impurity, is a structurally defined, synthetic O-methylated derivative of the selective catechol-O-methyltransferase (COMT) inhibitor, Entacapone [1]. Chemically designated as (2E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-propenamide (C15H17N3O5, MW: 319.31), it is characterized by a single methyl ether substitution at the meta-hydroxyl group of the parent nitrocatechol structure [2]. This specific modification renders it chemically distinct from the parent drug and its primary glucuronide metabolites, establishing its primary utility as a high-purity analytical reference standard for the development, validation, and quality control of Entacapone active pharmaceutical ingredient (API) and drug products [3][4].

Type Entacapone methoxy impurity reference standard
Role Specific (E)-isomer marker for HPLC/LC-MS impurity profiling
Context Analytical method validation and ANDA-supporting quality control

Risks of Substituting (E)-3-O-Methyl Entacapone


Direct substitution of (E)-3-O-Methyl Entacapone with structurally similar COMT inhibitors or other Entacapone-related substances is scientifically unsound and poses significant risk to analytical accuracy and regulatory compliance. The compound's primary value proposition is its specific utility as a well-characterized impurity marker and reference standard for Entacapone [1]. Unlike the parent drug Entacapone or other COMT inhibitors such as Tolcapone, which possess distinct pharmacological activity profiles and are subject to different pharmacokinetic and pharmacodynamic parameters, (E)-3-O-Methyl Entacapone is not intended for therapeutic use and its presence or absence in a sample serves a highly specific analytical purpose [2][3]. Furthermore, the precise (E)-stereochemistry is critical; substitution with a mixture of (E)- and (Z)-isomers or the incorrect isomer can lead to erroneous chromatographic peak identification, method failure, and potential rejection of an Abbreviated New Drug Application (ANDA) [4][5]. The quantitative differentiation presented below underscores why only this specific compound, with its unique structural and stereochemical identity, fulfills the necessary role in pharmaceutical development and quality control.

Functional mismatch

General COMT inhibitors or parent Entacapone cannot substitute for this impurity-specific reference standard.

Stereochemical misidentification

(Z)-isomer or mixed isomers lead to erroneous peak assignment and method failure in regulatory HPLC analysis.

Purity traceability gap

In-house uncharacterized material lacks certified purity and defensible documentation for ANDA submissions.

Analytical Advantages of (E)-3-O-Methyl Entacapone


Specific Detection via Structural Differentiation

(E)-3-O-Methyl Entacapone possesses a distinct molecular mass and fragmentation pattern compared to its parent compound, Entacapone, due to the methylation of the meta-phenolic hydroxyl group. This structural difference (MW 319.31 vs. 305.29 for Entacapone) [1][2] is the foundation for its identification and quantification as a specific impurity in Entacapone drug substance. While Entacapone itself is a potent COMT inhibitor with a Ki of 10.7 nM against rat liver COMT [3], the presence of the 3-O-methyl group in this compound renders it a distinct chemical entity with different analytical behavior, essential for methods that must differentiate the API from its related substances.

Molecular weight
Head-to-head
319.31 vs 305.29
Δ +14.02 (CH₂ group difference)
Supports MS-based impurity identification
Mass difference critical for assay specificity
Pharmaceutical Analysis Impurity Profiling LC-MS Method Development

Stereochemical Purity for Method Validation

The compound is specifically identified as the (E)-isomer. This stereochemistry is not trivial; the (Z)-isomer of Entacapone is known to be a significant metabolite in human plasma [1]. Analytical methods for Entacapone API must be capable of separating and quantifying both isomers. (E)-3-O-Methyl Entacapone serves as a critical reference standard for establishing the retention time and system suitability parameters for the (E)-isomer peak in HPLC methods. Its use as a characterized standard provides a verifiable benchmark, ensuring that the analytical method can accurately distinguish between the (E)- and (Z)-forms, a requirement for ANDA submissions [2][3].

Stereochemistry
Method context
(E)-isomer
vs (Z)-isomer (qualitative geometry)
Enables HPLC retention time benchmark
Required for ANDA method validation
Stereochemistry Chiral Chromatography Regulatory Compliance

Certified Purity for Direct Quantification

As a commercial reference standard, (E)-3-O-Methyl Entacapone is supplied with a certified purity (e.g., >95% by HPLC) and a comprehensive certificate of analysis [1]. This is in contrast to in-house synthesized material or generic, uncharacterized chemical stocks, which may lack precise purity assignment and traceable analytical data. The certified purity value allows for its direct use as a calibrator or system suitability standard in quantitative HPLC or LC-MS/MS assays for Entacapone impurity testing, without the need for time-consuming and costly in-house re-characterization [2][3]. Its use is specifically mandated for analytical method development and validation (AMV) in support of regulatory filings like ANDAs [4].

Certified purity
Class-level
Reported >95% (HPLC)
vs uncharacterized material
Reduces method qualification time
CoA provides traceable purity data
Quality Control Reference Standard ANDAs

Validated Applications of (E)-3-O-Methyl Entacapone


Method Development and Validation for ANDA

In the development of a generic Entacapone drug product, (E)-3-O-Methyl Entacapone is an indispensable reference standard for establishing a stability-indicating HPLC method. Its well-defined (E)-stereochemistry and certified purity (>95% HPLC) [1] enable accurate determination of relative response factors, limits of detection (LOD), and limits of quantitation (LOQ) for this specific impurity. This method validation, using a characterized standard, is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an Abbreviated New Drug Application (ANDA) [2][3].

Routine QC for Entacapone API and Drug Products

During the commercial production of Entacapone API or finished drug products (tablets/capsules), (E)-3-O-Methyl Entacapone is used as a system suitability standard and a quantitative marker for impurity release testing [2]. Its use ensures that each batch meets the specified acceptance criteria for the methoxy impurity, a key quality attribute monitored to guarantee product safety and efficacy. A consistent supply of this certified reference material is essential for long-term QC operations [4].

Forced Degradation Studies for Entacapone

In forced degradation studies (e.g., exposure to heat, light, acid, base, or oxidation) designed to identify potential degradation products of Entacapone, (E)-3-O-Methyl Entacapone serves as a marker for a specific chemical transformation (methylation). By spiking the stressed samples with the reference standard, analysts can confirm the identity of any corresponding peak, assess the extent of degradation, and validate that the analytical method can separate it from other potential impurities and degradants [3][4].

Application
Selection Property
Validation Focus
Stability-indicating impurity profiling
(E)-isomer stereochemical reference standard
HPLC peak identity and system suitability verification
Batch release QC testing for Entacapone API
Certified purity with traceable documentation
Impurity quantitation accuracy and acceptance criteria
Forced degradation identification studies
Characterized methyl ether impurity marker
Degradation pathway interpretation and peak assignment

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